2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

Vue d'ensemble

Description

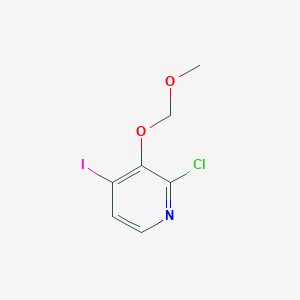

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 g/mol It is a pyridine derivative, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine ring facilitates SₙAr reactions, though reactivity varies by substituent position and reaction conditions.

-

Key Insight : The iodine at position 4 is more reactive than chlorine in cross-coupling reactions due to its lower bond dissociation energy and larger atomic radius, making it a preferred site for metal-catalyzed substitutions .

Cross-Coupling Reactions

Palladium-catalyzed couplings are highly effective for modifying the iodine substituent.

Suzuki-Miyaura Coupling

| Electrophile | Catalyst System | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | 4-Arylpyridines | 70–85% |

Sonogashira Coupling

| Alkyne | Catalyst System | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 50°C, 2 h | 4-Alkynylpyridines | 80–90% |

-

Mechanistic Note : The iodine atom acts as a leaving group, enabling oxidative addition to Pd(0) to form a Pd(II) intermediate, which undergoes transmetallation or insertion with coupling partners .

Metalation and Functionalization

Directed ortho-metalation (DoM) strategies exploit the directing effects of substituents.

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LDA (Lithium Diisopropylamide) | THF, –78°C | 5-Lithiated intermediate | 65–75% | |

| Grignard reagents | THF, 0°C to RT | 4-Substituted alkyl/aryl derivatives | 50–70% |

-

Example : Treatment with LDA generates a lithiated species at position 5, which reacts with electrophiles (e.g., aldehydes) to form C–C bonds .

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions.

| Reduction Method | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 1 atm H₂ | 4-Deiodopyridine | 90–95% | |

| Zn, AcOH | Reflux, 2 h | 2-Dechloropyridine | 60–70% |

Transformations of the Methoxymethoxy Group

The methoxymethoxy (MOM) group at position 3 can be cleaved or modified:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), MeOH, RT | 3-Hydroxypyridine | 85–90% | |

| Alkylation | NaH, alkyl halides, DMF | 3-Alkoxymethoxy derivatives | 70–80% |

-

Stability : The MOM group remains intact under basic and Pd-catalyzed conditions but is labile in strong acids .

Halogen Dance Reactions

Under strong bases, iodine can migrate to adjacent positions.

| Base | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LDA | THF, –78°C, 1 h | 5-Iodo-2-chloro-3-(methoxymethoxy)pyridine | 75% |

Oxidation and Reduction of the Pyridine Ring

The pyridine ring itself can undergo redox modifications.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Raney Ni, EtOH | Piperidine derivative | 50–60% | |

| mCPBA oxidation | CH₂Cl₂, RT | N-Oxide | 70–80% |

Applications De Recherche Scientifique

There seems to be some confusion in the query, as it asks for information on "2-Chloro-4-iodo-3-(methoxymethoxy)pyridine," but the available search results primarily discuss "2-Chloro-4-iodo-3-methylpyridine" and "3-Chloro-4-iodo-2-methoxypyridine" or "2-Chloro-6-iodo-3-(methoxymethoxy)pyridine". Because of this, the following information will cover the applications of these related compounds.

2-Chloro-4-iodo-3-methylpyridine

2-Chloro-4-iodo-3-methylpyridine is a chemical compound with applications in pharmaceutical development, agricultural chemicals, material science, research reagents, and analytical chemistry .

- Pharmaceutical Development This compound can be used as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents, which can improve the efficiency of drug discovery .

- Agricultural Chemicals It can be used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that help in crop protection while minimizing environmental impact .

- Material Science The compound is employed in the production of specialty polymers and coatings, offering improved durability and resistance properties compared to traditional materials .

- Research Reagents As a reagent in organic synthesis, it aids researchers in creating complex molecules, facilitating advancements in chemical research and development .

- Analytical Chemistry It is utilized in analytical applications, such as chromatography, to separate and identify compounds, providing critical data for quality control in various industries .

3-Chloro-4-iodo-2-methoxypyridine

3-Chloro-4-iodo-2-methoxypyridine has applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the development of new synthetic methodologies.

- Biology The compound can be used in the design and synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.

- Medicine It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

- Industry The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine also has uses in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

- Medicine It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

- Industry The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, iodine, and methoxymethoxy groups allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, making the compound useful in research and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxymethoxy group.

4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine: Contains a bromine atom in addition to chlorine and iodine.

2-Chloro-4-iodo-3-picoline: Another pyridine derivative with a different functional group arrangement.

Uniqueness

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific research applications.

Activité Biologique

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClI NO_2, with a molecular weight of approximately 267.6 g/mol. The structural characteristics include:

- Chlorine atom at the 2-position

- Iodine atom at the 4-position

- Methoxymethoxy group at the 3-position

These substituents contribute to the compound's unique chemical properties, making it suitable for various applications in chemical biology.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Specifically, it may target protein kinases, which are crucial in regulating cellular functions and signaling pathways. Inhibitors of protein kinases are of significant interest due to their roles in cancer therapy and other diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The unique substitution pattern is believed to enhance its binding affinity to specific targets involved in tumor progression . Further research is needed to elucidate its mechanism of action and therapeutic potential.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the halogen substituents (chlorine and iodine) can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor activity .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that similar pyridine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of this compound in antimicrobial development.

- Inhibition of Protein Kinases : In vitro assays have shown that halogenated pyridines can inhibit specific protein kinases involved in cancer signaling pathways, suggesting a potential role for this compound as a therapeutic agent in oncology .

- Cytotoxicity Assays : Cell viability assays conducted on various cancer cell lines indicated that this compound may induce apoptosis, highlighting its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Highlights | Biological Activity |

|---|---|---|

| 2-Chloro-4-methoxypyridine | Methoxy group on pyridine | Moderate antimicrobial activity |

| 5-Bromo-2-chloro-pyridine | Bromine at position 5 | Enhanced reactivity and cytotoxicity |

| 2-Iodo-4-methoxypyridine | Iodine at position 2 | Potential anticancer properties |

The comparison indicates that the unique combination of chlorine and iodine in this compound may enhance its biological activity compared to other similar compounds.

Propriétés

IUPAC Name |

2-chloro-4-iodo-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO2/c1-11-4-12-6-5(9)2-3-10-7(6)8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRQIFUYLWTPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CN=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.